![molecular formula C13H13NO5 B2682865 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid CAS No. 1467873-91-1](/img/structure/B2682865.png)

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

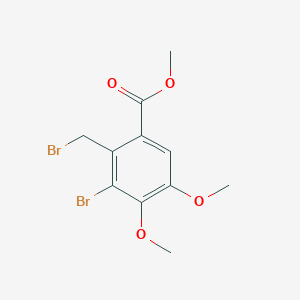

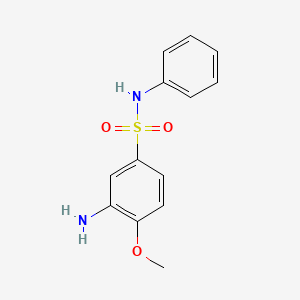

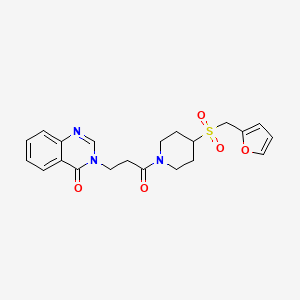

“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a chemical compound with the molecular formula C13H13NO5 . It has a molecular weight of 263.25 . The IUPAC name for this compound is 3-[2-(3,5-dioxo-4-morpholinyl)ethyl]benzoic acid .

Molecular Structure Analysis

The InChI code for “3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is 1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid” is a powder that is stored at room temperature .Scientific Research Applications

1. Supramolecular Liquid-Crystalline Networks

Supramolecular liquid-crystalline networks, involving compounds similar to 3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid, have been studied for their ability to form complex structures through hydrogen bonding. Such compounds, when combined with other multifunctional molecules, can result in liquid-crystalline network structures with unique properties like smectic and nematic phases, which are significant in materials science (Kihara et al., 1996).

2. Antioxidant Activity

Certain benzoic acid derivatives have been identified to possess significant antioxidant capacities. These compounds, isolated from natural sources, exhibit potential for treating chronic or degenerative illnesses due to their antioxidant properties. Studies on such derivatives can offer insights into developing new therapeutic agents (Al-Haidari & Al-Oqail, 2020).

3. Development of Novel Fluorescence Probes

Research on benzoic acid derivatives includes the development of novel fluorescence probes for detecting reactive oxygen species. This application is crucial in biological and chemical studies for understanding oxidative stress and its implications on human health (Setsukinai et al., 2003).

4. Biodegradation Studies

Benzoic acid derivatives have been studied in the context of biodegradation, particularly in the breakdown of phthalic acid esters, a group of chemicals used as plasticizers. Understanding the biodegradation pathways of such compounds is essential for addressing environmental pollution and developing effective bioremediation strategies (Yang et al., 2018).

5. Coordination Polymers and Photophysical Properties

Studies have also focused on the synthesis of coordination polymers using aromatic carboxylic acids like benzoic acid derivatives. These studies explore the crystal structures and photophysical properties of the resulting compounds, which have implications in materials science and nanotechnology (He et al., 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name |

3-[2-(3,5-dioxomorpholin-4-yl)ethyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-7-19-8-12(16)14(11)5-4-9-2-1-3-10(6-9)13(17)18/h1-3,6H,4-5,7-8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFRZQYIPKPXHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CO1)CCC2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(3,5-Dioxomorpholin-4-yl)ethyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-isopropylphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2682791.png)

![N-(4-acetamidophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2682792.png)

![2-[2-(Methylamino)ethyl]benzoic acid;hydrobromide](/img/structure/B2682795.png)

![5-(Furan-2-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2682799.png)

![7-[(3-Chlorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2682805.png)